3,8-Dimethyl-5-nitro-4,7-phenanthroline
Description
Historical Development of Phenanthroline Ligands in Coordination Chemistry
The journey of phenanthroline ligands in coordination chemistry began in the late 19th and early 20th centuries, with the synthesis of the parent molecule, 1,10-phenanthroline (B135089). Its ability to form stable and colorful complexes with a variety of metal ions quickly captured the attention of chemists. Early studies focused on the fundamental coordination behavior of these ligands, exploring their interactions with transition metals to form well-defined complexes. These investigations laid the groundwork for the application of phenanthroline complexes in analytical chemistry, for example, in the colorimetric determination of iron. The unique photophysical properties of ruthenium(II) complexes with phenanthroline ligands, discovered in the mid-20th century, opened up new avenues of research in photochemistry and photophysics, leading to their use in applications ranging from solar energy conversion to biological sensing.
The Role of Structural Modification in Tuning Phenanthroline Properties
The versatility of the phenanthroline scaffold lies in the ability to introduce a wide range of substituents at various positions on the aromatic rings. These structural modifications allow for the fine-tuning of the electronic, steric, and photophysical properties of the resulting ligands and their metal complexes. For instance, the introduction of electron-donating groups, such as methyl groups, can increase the electron density on the nitrogen atoms, thereby enhancing the ligand's basicity and altering the redox potentials of its metal complexes. scielo.br Conversely, the incorporation of electron-withdrawing groups, like the nitro group, can significantly impact the ligand's acceptor properties and influence the energy levels of the molecular orbitals involved in metal-to-ligand charge transfer (MLCT) transitions. libretexts.org
Steric hindrance, introduced by bulky substituents near the coordinating nitrogen atoms, can influence the geometry of the resulting metal complexes, favoring specific coordination numbers and geometries. nih.gov These modifications are crucial in designing ligands for specific applications, such as catalysis, where the steric environment around the metal center can dictate the selectivity of a reaction. The ability to systematically modify the phenanthroline structure has been a driving force in the development of tailored ligands for a vast array of scientific and technological applications.
Specific Research Significance of 3,8-Dimethyl-5-nitro-4,7-phenanthroline
While extensive research has been conducted on a wide range of substituted phenanthrolines, the specific compound this compound has not been the subject of extensive dedicated studies. However, its structure suggests a unique combination of properties that warrant significant research interest. The presence of two methyl groups at the 3 and 8 positions is expected to increase the electron-donating character of the ligand, while the nitro group at the 5-position introduces a strong electron-withdrawing effect. lumenlearning.com This juxtaposition of electronic influences is likely to create a molecule with interesting and potentially useful photophysical and electrochemical properties.
The methyl groups can enhance the solubility of the ligand and its metal complexes in organic solvents and can also introduce steric constraints that may lead to novel coordination geometries. The nitro group, a well-known chromophore, is expected to influence the absorption and emission properties of the molecule and its complexes. Furthermore, the presence of a nitro group can make the compound a candidate for applications in sensing and materials science. The unique electronic and steric profile of this compound makes it a compelling target for synthesis and characterization, with potential applications in catalysis, photoluminescent materials, and as a specialized ligand in coordination chemistry.
Overview of Current Research Trajectories for Phenanthroline Derivatives
Current research on phenanthroline derivatives is highly interdisciplinary, spanning from fundamental coordination chemistry to materials science and biology. A significant area of focus is the development of new catalytic systems, where phenanthroline ligands are used to modulate the reactivity and selectivity of metal centers in a variety of organic transformations. Another major research thrust is in the field of photoluminescent materials, including organic light-emitting diodes (OLEDs) and chemical sensors. The tunable photophysical properties of phenanthroline complexes make them ideal candidates for these applications.
In the realm of supramolecular chemistry, the rigid and planar nature of phenanthrolines is exploited in the construction of complex molecular architectures, such as catenanes and rotaxanes. Furthermore, the interaction of phenanthroline derivatives and their metal complexes with biological molecules, particularly DNA, continues to be an active area of investigation, with potential applications in the development of therapeutic and diagnostic agents. nih.gov The ongoing exploration of novel synthetic methodologies for the functionalization of the phenanthroline core is crucial for the continued advancement of these research trajectories.
Scope and Objectives of the Research Compendium
This compendium aims to provide a comprehensive overview of the chemical compound this compound, based on the current understanding of substituted phenanthroline chemistry. The primary objectives are:
To provide a foundational understanding of the historical and chemical context of phenanthroline ligands.
To elucidate the principles of structural modification and their impact on the properties of phenanthrolines.
To analyze the anticipated chemical and physical properties of this compound based on its constituent functional groups.
To explore the potential research significance and applications of this specific compound.
To outline the current and future directions of research in the broader field of phenanthroline derivatives.
This article is intended to be a valuable resource for researchers and students interested in coordination chemistry, materials science, and organic synthesis, providing a scientifically grounded perspective on a promising yet under-explored molecule.
Data Tables
Table 1: Comparison of Expected Electronic Properties of Substituted Phenanthrolines
| Compound | Substituents | Expected Effect on Electron Density | Potential Impact on MLCT Energy |
| 1,10-Phenanthroline | None | Baseline | Baseline |
| 3,8-Dimethyl-4,7-phenanthroline | 2x -CH₃ (electron-donating) | Increased | Hypsochromic shift (blue shift) |
| 5-Nitro-1,10-phenanthroline (B1664666) | 1x -NO₂ (electron-withdrawing) | Decreased | Bathochromic shift (red shift) |
| This compound | 2x -CH₃, 1x -NO₂ | Competing effects, overall slight decrease | Complex, potentially a small bathochromic shift |
Table 2: Potential Research Applications of Functionalized Phenanthrolines
| Application Area | Key Ligand Properties | Example Phenanthroline Derivative |
| Catalysis | Steric bulk, tunable electronics | 2,9-Disubstituted phenanthrolines |
| Photoluminescent Materials | High quantum yield, tunable emission | Phenyl-substituted phenanthrolines |
| Chemical Sensing | Specific binding sites, responsive fluorescence | Crown ether-functionalized phenanthrolines |
| Bio-imaging | Biocompatibility, strong luminescence | Water-soluble phenanthroline complexes |
Structure
2D Structure
3D Structure
Properties
CAS No. |
116142-49-5 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3,8-dimethyl-5-nitro-4,7-phenanthroline |
InChI |
InChI=1S/C14H11N3O2/c1-8-3-5-10-11-6-4-9(2)16-14(11)13(17(18)19)7-12(10)15-8/h3-7H,1-2H3 |
InChI Key |
LWMNAZAATBKOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C3C(=C2C=C1)C=CC(=N3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Coordination Chemistry of 3,8 Dimethyl 5 Nitro 4,7 Phenanthroline
Ligand Design Principles: Steric and Electronic Influences of Substituents
The chemical behavior of 3,8-Dimethyl-5-nitro-4,7-phenanthroline as a ligand is primarily dictated by the interplay between the steric bulk of the two methyl groups and the electron-withdrawing nature of the nitro group. These substituents are strategically placed on the 4,7-phenanthroline (B189438) framework, a less common isomer of the standard 1,10-phenanthroline (B135089), which itself can lead to different coordination geometries.
The placement of substituents on the phenanthroline ring system can impose significant steric constraints that influence the coordination geometry of the resulting metal complexes. While substitution at the 2 and 9 positions (adjacent to the nitrogen donors) creates the most significant steric hindrance, forcing a distortion from planar geometry in some complexes, substitution at the 3 and 8 positions, as in the title compound, also plays a crucial role.
Studies on related tetramethylated phenanthrolines, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, have shown that these ligands can form stable, six-coordinate complexes with distorted octahedral geometries. For example, zinc and cadmium complexes with this ligand adopt an MN₄O₂ polyhedron where the chelation induces significant distortion from ideal octahedral angles nih.gov. It is reasonable to infer that this compound would behave similarly, readily forming six-coordinate complexes while imparting a degree of steric strain that could be exploited to modulate the complex's reactivity.
The nitro group (-NO₂) at the 5-position has a profound electronic influence on the phenanthroline ligand. As a strong electron-withdrawing group, it reduces the electron density across the entire aromatic system, including the nitrogen donor atoms. This decrease in electron density has two major consequences for the ligand's coordination properties: reduced basicity and altered metal affinity.
The basicity of the ligand, its ability to accept a proton, is significantly lowered. This is reflected in a lower pKa value for the protonated ligand. A study on a related ligand, 5-nitryl-CyMe₄-BTPhen, demonstrated this effect clearly. The introduction of the nitro group resulted in the lowest protonation constant among a series of substituted BTPhen ligands, indicating a decreased tendency to be protonated nih.gov. This reduced basicity means that the ligand can coordinate to metal ions under more acidic conditions where unsubstituted phenanthrolines might be protonated and thus inactive as ligands.
The electron-withdrawing nature of the nitro group also modulates the ligand's affinity for metal ions. By lowering the energy of the ligand's π* orbitals, it enhances its π-acceptor properties. This makes it a better ligand for electron-rich, low-valent metal centers that can engage in significant π-backbonding. Conversely, for highly electrophilic or "hard" metal ions, the reduced σ-donating ability of the nitrogen atoms may lead to weaker complexes compared to unsubstituted phenanthroline. This modulation is critical in applications such as the selective separation of metal ions.
Table 1: Effect of Substituents on Ligand Basicity (Protonation Constant, log Kₐ)
| Ligand | Substituent | log Kₐ |
|---|---|---|
| L₁ | None | 3.1 ± 0.1 |
| L₂ | Bromine | 2.3 ± 0.2 |
| L₃ | Hydroxyphenyl | 0.9 ± 0.2 |
| L₄ | Nitryl | 0.5 ± 0.1 |
Data is for a series of substituted 2,9-bis(triazinyl)-1,10-phenanthroline (BTPhen) ligands, illustrating the strong electron-withdrawing effect of the nitro group on basicity. nih.gov
Complexation with Transition Metal Ions
While specific studies on the complexation of this compound with transition metals are not widely reported, its behavior can be predicted based on the extensive chemistry of related phenanthroline ligands wikipedia.org.
First-row transition metals readily form stable complexes with phenanthroline ligands. The most common stoichiometry is [M(phen)₃]²⁺, resulting in an octahedral coordination geometry, such as in the well-known ferroin complex, [Fe(phen)₃]²⁺ wikipedia.org. It is expected that this compound would form analogous [M(L)₃]ⁿ⁺ complexes. The steric bulk of the methyl groups is not anticipated to be prohibitive for the formation of such tris-chelate species, although it might introduce some distortion. The electron-withdrawing nitro group would increase the redox potential of the metal center, making, for example, the Fe(II)/Fe(III) couple more positive than in the corresponding unsubstituted phenanthroline complex.
For copper(I), which favors a tetrahedral geometry, complexes of the type [Cu(L)₂]⁺ are expected. The electronic properties of the nitro-substituted ligand could influence the photophysical properties of such copper complexes, which are often luminescent wikipedia.org.
Ruthenium(II) complexes of the type [Ru(L)₃]²⁺ and [Ru(L)₂(L')]ⁿ⁺, where L is a phenanthroline derivative, are renowned for their rich photophysical and electrochemical properties. The introduction of the 3,8-dimethyl and 5-nitro substituents would tune these properties. The nitro group, being electron-withdrawing, would stabilize the metal's d-orbitals, likely leading to a blue-shift in the metal-to-ligand charge transfer (MLCT) absorption and emission bands. The methyl groups, as weak electron-donating groups, would have a counteracting but less pronounced effect.
Platinum(II) and Palladium(II) typically form four-coordinate, square planar complexes. With bidentate ligands like phenanthrolines, they form complexes such as [Pt(L)Cl₂] or [Pd(L)₂]²⁺ wikipedia.org. The steric and electronic features of this compound would be compatible with the formation of these stable square planar species.
The coordination chemistry of phenanthroline derivatives with f-block elements is of significant interest, particularly for applications in nuclear fuel reprocessing and medical imaging. The differentiation between trivalent lanthanides and actinides is a formidable challenge due to their similar ionic radii and coordination chemistry.
The electronic properties of 5-nitro substituted phenanthrolines have been shown to be highly effective for this separation. The reduced basicity and modified electronic structure of the ligand lead to preferential binding of the "softer" actinide ions over the "harder" lanthanide ions. A study utilizing a 5-nitryl substituted BTPhen ligand demonstrated a dramatic enhancement in the separation factor for Americium(III) over Europium(III) nih.gov. The nitro group suppressed the extraction of Eu(III) while maintaining a strong affinity for Am(III), leading to exceptionally high selectivity. It is highly probable that this compound would exhibit similar selectivity, making it a promising candidate for advanced separation processes.
Furthermore, lanthanide complexes with 5-nitro-1,10-phenanthroline (B1664666) have been synthesized and shown to exhibit the characteristic luminescence of the lanthanide ion (e.g., red emission for Eu³⁺) researchgate.net. The nitro-phenanthroline acts as an efficient "antenna," absorbing UV light and transferring the energy to the metal center, which then luminesces. This suggests that lanthanide complexes of this compound could be valuable as luminescent probes or materials.
Table 2: Separation Factors (SF) for Am(III)/Eu(III) using Substituted BTPhen Ligands
| Ligand | Substituent | SFₐₘ/ₑᵤ |
|---|---|---|
| L₁ | None | 130 |
| L₂ | Bromine | 83 |
| L₃ | Hydroxyphenyl | 550 |
| L₄ | Nitryl | 870 |
Data highlights the superior performance of the nitro-substituted ligand in selectively complexing Am(III) over Eu(III). nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | - |
| 1,10-phenanthroline | phen |
| 4,7-phenanthroline | - |
| 3,4,7,8-tetramethyl-1,10-phenanthroline | Me₄-Phen |
| 2,9-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-1,10-phenanthroline | CyMe₄-BTPhen |
| Tris(1,10-phenanthroline)iron(II) | [Fe(phen)₃]²⁺ |
| Dichlorido(1,10-phenanthroline)platinum(II) | PtCl₂(phen) |
| Bis(1,10-phenanthroline)copper(I) | [Cu(phen)₂]⁺ |
| Americium(III) | Am(III) |
Lack of Publicly Available Research Data on the
Following a comprehensive search of available scientific literature, it has been determined that there is a significant absence of published research specifically detailing the coordination chemistry of the compound This compound . The execution of the requested article, which requires detailed, scientifically accurate findings and data tables for each specified subsection, cannot be completed without fabricating information, which would violate core scientific and ethical principles.
The search for information covered structural characterization, spectroscopic data, and solution-state equilibria and kinetics. While extensive research exists for related phenanthroline derivatives—such as 4,7-dimethyl-1,10-phenanthroline, 5-nitro-1,10-phenanthroline, and various other substituted phenanthrolines—no specific studies, data sets, or detailed experimental findings were found for the exact compound "this compound".
Consequently, it is not possible to provide scientifically accurate content for the following sections as requested:
Solution-State Coordination Equilibria and Kinetics:
Ligand Exchange Dynamics in Solution: No kinetic studies concerning ligand exchange have been found for this specific compound.
Without primary research data, any attempt to generate the requested article would be based on speculation and extrapolation from related but distinct chemical compounds, which would not meet the requirements of accuracy and strict focus on the specified subject. Therefore, the article cannot be generated at this time.
Supramolecular Chemistry and Self-Assembly of Phenanthroline Complexes
The introduction of methyl and nitro substituents to the phenanthroline core is expected to significantly influence the electronic and steric properties of the ligand, thereby directing the formation of distinct supramolecular structures. The electron-withdrawing nature of the nitro group can modulate the electron density of the aromatic system, affecting its ability to participate in π-π stacking interactions. Concurrently, the methyl groups introduce steric bulk and potential sites for hydrogen bonding.
Key non-covalent interactions that are likely to play a crucial role in the self-assembly of this compound complexes include:
π-π Stacking Interactions: Aromatic stacking is a common feature in the crystal packing of phenanthroline complexes. These interactions can occur between the phenanthroline ligands of adjacent complex molecules, leading to the formation of one-dimensional stacks or more complex three-dimensional networks. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group can lead to favorable donor-acceptor π-π interactions.
Hydrogen Bonding: While the phenanthroline ligand itself is not a strong hydrogen bond donor, C-H···O and C-H···N interactions are frequently observed in the crystal structures of its metal complexes. The oxygen atoms of the nitro group in this compound can act as hydrogen bond acceptors, interacting with C-H groups from neighboring ligands or solvent molecules. These interactions can link individual complex units into extended chains, sheets, or frameworks.
The interplay of these non-covalent forces dictates the final supramolecular architecture. The specific geometry of the metal coordination sphere, the nature of the counter-ions, and the presence of solvent molecules all play a synergistic role in the self-assembly process.
Based on studies of analogous methylated and nitrated phenanthroline complexes, the following table summarizes the types of non-covalent interactions that could be anticipated in the solid-state structures of this compound complexes.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Self-Assembly |
| π-π Stacking | Phenanthroline Ring | Phenanthroline Ring | 3.3 - 3.8 | Formation of columnar stacks and extended networks |
| Hydrogen Bonding | C-H (methyl/aromatic) | O (nitro group) | 2.2 - 2.8 (H···O) | Interlinking of complex units into chains or layers |
| Hydrogen Bonding | C-H (methyl/aromatic) | N (phenanthroline) | 2.3 - 2.9 (H···N) | Directional control of molecular packing |
It is important to note that the data presented in the table is based on observations from structurally similar compounds and serves as a predictive framework in the absence of specific experimental data for this compound complexes. The actual supramolecular assemblies may exhibit unique features arising from the specific substitution pattern of this particular ligand.
Reactivity and Derivatization of 3,8 Dimethyl 5 Nitro 4,7 Phenanthroline
Chemical Transformations of the Nitro Group
The nitro group is a powerful functional handle, significantly influencing the electronic properties of the phenanthroline ring and serving as a key site for chemical modification. It strongly deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic substitution. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group.
Reduction Reactions to Amino Derivatives
The conversion of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic and chemical properties of the molecule, converting a strong electron-withdrawing group into an electron-donating one. This reaction opens up a vast array of subsequent derivatization chemistries, such as diazotization and amide bond formation. Several methods are commonly employed for the reduction of aromatic nitro compounds, and these are applicable to 3,8-Dimethyl-5-nitro-4,7-phenanthroline.
Catalytic hydrogenation is a widely used and efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source. researchgate.net This method is known for its high yields and clean reaction profiles. Another effective approach is the use of metal-free reducing agents. For instance, trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine has been shown to be a mild and inexpensive reagent for the reduction of various aromatic and aliphatic nitro compounds to their corresponding primary amines. beilstein-journals.org
| Reagent System | Description | Expected Product |
|---|---|---|
| H₂, Pd/C | A standard, high-efficiency method for nitro group reduction using hydrogen gas and a palladium catalyst. | 3,8-Dimethyl-4,7-phenanthrolin-5-amine |
| SnCl₂ / HCl | A classic method using tin(II) chloride in acidic conditions, known as the Stephen reduction. | 3,8-Dimethyl-4,7-phenanthrolin-5-amine |
| Fe / HCl or NH₄Cl | Utilizes iron metal in an acidic or neutral medium, offering a cost-effective reduction method. | 3,8-Dimethyl-4,7-phenanthrolin-5-amine |
| HSiCl₃ / Et₃N | A metal-free reduction system that is mild and chemoselective. beilstein-journals.org | 3,8-Dimethyl-4,7-phenanthrolin-5-amine |
Nucleophilic Aromatic Substitution Adjacent to the Nitro Functionality
The strong electron-withdrawing nature of the nitro group significantly lowers the electron density of the phenanthroline core, particularly at the ortho and para positions, making the ring susceptible to nucleophilic attack. researchgate.netmdpi.com In this compound, the position ortho to the nitro group (C6) is occupied by a hydrogen atom. The reaction at this position would constitute a Nucleophilic Aromatic Substitution of Hydrogen (SNArH). Such reactions are well-documented and typically proceed via the formation of a stable Meisenheimer-like intermediate, followed by an oxidation step to restore aromaticity. researchgate.net
Alternatively, under certain conditions, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. The regioselectivity of the attack—whether at the hydrogen-bearing carbon or the nitro-bearing carbon—can be influenced by the nature of the nucleophile. "Soft" nucleophiles, such as thiolates, have been observed to preferentially displace the nitro group in some polycyclic nitroaromatics, whereas "hard" nucleophiles like alkoxides or phenoxides may favor substitution of other leaving groups, or in this case, potentially engage in an SNArH reaction. researchgate.net
Reactions Involving Methyl Substituents
The methyl groups at the C3 and C8 positions are benzylic in nature, which makes them susceptible to both oxidation and radical-mediated reactions.
Oxidation of Methyl Groups to Aldehydes or Carboxylic Acids
The benzylic methyl groups can be oxidized to aldehydes or carboxylic acids using strong oxidizing agents. The outcome of the reaction depends on the strength of the oxidant and the reaction conditions. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically oxidize benzylic carbons all the way to carboxylic acids, provided at least one benzylic hydrogen is present. libretexts.org Milder conditions or specific reagents are required to stop the oxidation at the aldehyde stage. For substrates that are resistant to oxidation, such as those bearing electron-withdrawing groups like the nitro moiety in the target molecule, harsher conditions may be necessary. A patented method for oxidizing such resistant methyl groups utilizes vanadium pentoxide (V₂O₅) or manganese dioxide (MnO₂) in sulfuric acid. google.com
| Reagent System | Expected Product | Notes |
|---|---|---|
| KMnO₄, H₂O, heat | 5-Nitro-4,7-phenanthroline-3,8-dicarboxylic acid | A strong oxidizing agent that typically leads to the carboxylic acid. libretexts.org |
| CrO₃ / H₂SO₄ (Jones reagent) | 5-Nitro-4,7-phenanthroline-3,8-dicarboxylic acid | Another powerful oxidizing agent for benzylic carbons. |
| SeO₂ | 5-Nitro-4,7-phenanthroline-3,8-dicarbaldehyde | Selenium dioxide is often used for the selective oxidation of benzylic methyl groups to aldehydes. |
| V₂O₅ or MnO₂, H₂SO₄ | 5-Nitro-4,7-phenanthroline-3,8-dicarboxylic acid | Effective for oxidation-resistant aryl methyl groups. google.com |
Radical Reactions at Benzylic Positions
The benzylic C-H bonds of the methyl groups are weaker than typical alkyl C-H bonds and are therefore susceptible to radical chain reactions. A common transformation is free-radical halogenation, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. This reaction proceeds via the formation of a resonance-stabilized benzylic radical intermediate, leading to the selective formation of mono-, di-, or tri-halogenated methyl groups. The resulting benzylic halides are valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide range of functional groups. The self-reaction of two benzyl (B1604629) radicals has also been studied as a pathway to larger polycyclic aromatic hydrocarbons, highlighting the importance of these radical intermediates in molecular growth processes. nih.gov
Electrophilic Aromatic Substitution on the Phenanthroline Core
The phenanthroline nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The presence of the potent electron-withdrawing nitro group at the C5 position further deactivates the entire aromatic system, rendering standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions exceptionally difficult.
If an EAS reaction were to be forced under harsh conditions, the directing effects of the existing substituents would need to be considered. The nitro group is a strong deactivator and a meta-director. The methyl groups are weak activators and ortho-, para-directors. The nitrogen atoms in the heterocyclic rings are also strong deactivators. The combined effect of these groups makes predicting the site of substitution complex, but it is highly likely that the reaction would be sluggish and yield a mixture of products, if any. Direct bromination of phenanthroline scaffolds has been achieved, but often requires pre-functionalization with directing groups, such as alkoxy groups, to control the regioselectivity. For this compound, any potential electrophilic attack would be severely hindered.
Regioselective Functionalization Strategies for Phenanthroline Derivatives
The functionalization of the this compound scaffold can be approached through various strategies, with the inherent electronic properties of the molecule guiding the regiochemical outcomes. The pyridine-like nitrogen atoms decrease the electron density of the aromatic rings, making the phenanthroline system generally susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms. However, the substituents significantly modulate this reactivity.
The methyl groups at positions 3 and 8 are electron-donating through inductive and hyperconjugation effects, thereby increasing the electron density of the rings they are attached to. Conversely, the nitro group at position 5 is a powerful electron-withdrawing group, both inductively and through resonance, which deactivates the ring system towards electrophilic substitution and activates it for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the phenanthroline core is generally difficult due to the electron-deficient nature of the rings. The presence of the deactivating nitro group further disfavors this type of reaction. Any potential electrophilic attack would be directed to the ring bearing the electron-donating methyl groups, though harsh reaction conditions would likely be required.
Nucleophilic Aromatic Substitution: The nitro group at position 5 strongly activates the phenanthroline system for nucleophilic aromatic substitution. Nucleophiles would preferentially attack the positions ortho and para to the nitro group, which are positions 6 and 10. The presence of the methyl groups at positions 3 and 8 would have a minor influence on this reactivity.
Direct C-H Functionalization: Modern synthetic methodologies, such as direct C-H functionalization, offer powerful tools for the derivatization of phenanthrolines. For instance, Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated heteroaromatics, are particularly effective. In the case of this compound, the positions most susceptible to radical attack would be the electron-deficient α-positions relative to the nitrogen atoms (positions 2 and 9). The electron-donating methyl groups at positions 3 and 8 may slightly disfavor radical attack at the adjacent 2 and 9 positions, but these positions are still expected to be the most reactive.
The following table summarizes the predicted reactivity of the different positions on the this compound ring system towards different types of reagents.
| Position | Substituent | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Predicted Reactivity towards Radicals |
| 2, 9 | None | Low | Low | High |
| 3, 8 | -CH₃ | Moderate | Low | Low |
| 5 | -NO₂ | Very Low | (Site of substituent) | Low |
| 6, 10 | None | Low | High | Moderate |
Post-Synthetic Modification of Metal Complexes Containing this compound
Post-synthetic modification (PSM) of metal complexes involves the chemical transformation of a coordinated ligand without disrupting the metal-ligand bond. This approach is a powerful tool for fine-tuning the steric and electronic properties of a complex, thereby altering its photophysical, electrochemical, and catalytic characteristics. For metal complexes of this compound, the nitro group serves as a prime target for PSM.
Reduction of the Nitro Group: The most significant and widely applicable post-synthetic modification for this system is the reduction of the 5-nitro group to a 5-amino group. This transformation can be achieved using a variety of reducing agents, such as sodium dithionite, hydrazine (B178648) with a catalyst (e.g., Raney nickel), or catalytic hydrogenation. uctm.edu The successful synthesis of 5-amino-1,10-phenanthroline from 5-nitro-1,10-phenanthroline (B1664666) and its subsequent use in forming metal complexes underscores the viability of this approach. uctm.edu
The conversion of the electron-withdrawing nitro group to an electron-donating amino group has profound effects on the properties of the resulting metal complex:
Electronic Properties: The amino group donates electron density to the phenanthroline π-system, which in turn affects the electron density at the metal center. This can alter the redox potential of the complex, making it easier to oxidize.
Spectroscopic Properties: The change in the ligand's electronic character will lead to shifts in the absorption and emission spectra of the complex. Metal-to-Ligand Charge Transfer (MLCT) bands are particularly sensitive to such modifications.
Reactivity: The resulting amino group can be further functionalized, for example, through diazotization followed by substitution, or through acylation, allowing for the introduction of a wide range of other functional groups.
Reactions Involving the Methyl Groups: While less common, the methyl groups at positions 3 and 8 could potentially undergo post-synthetic modification. Under strongly basic conditions, these methyl groups could be deprotonated to form nucleophilic species that could react with electrophiles. Alternatively, under harsh oxidative conditions, the methyl groups could be oxidized to carboxylic acids. However, these transformations would require conditions that might also lead to the decomposition of the complex.
The table below outlines the expected changes in the properties of a metal complex of this compound upon post-synthetic reduction of the nitro group.
| Property | Initial Complex (with -NO₂) | Modified Complex (with -NH₂) |
| Ligand Electronic Effect | Strongly electron-withdrawing | Strongly electron-donating |
| Metal Center Electron Density | Lower | Higher |
| Oxidation Potential | Higher (more difficult to oxidize) | Lower (easier to oxidize) |
| MLCT Absorption Energy | Higher (blue-shifted) | Lower (red-shifted) |
| Further Reactivity | Nucleophilic substitution on the ring | Reactions of the amino group (e.g., acylation, diazotization) |
No Publicly Available Research on the Catalytic Applications of this compound
Following a comprehensive and systematic search of scientific literature, patents, and academic databases, it has been determined that there is no publicly available research detailing the catalytic applications of the chemical compound This compound . Despite targeted searches for its use in various domains of catalysis, including homogeneous, heterogeneous, and asymmetric catalysis, no specific studies, data, or scholarly mentions of this particular compound in a catalytic context were found.
The investigation specifically sought to find information pertaining to the use of this compound complexes in the following areas:
Homogeneous Catalysis: No research papers or reviews were identified that describe the use of this compound as a ligand or catalyst for oxidation and reduction reactions, or for common cross-coupling reactions such as Suzuki, Heck, or Sonogashira. While the broader class of phenanthroline ligands is widely used in these reactions, no data exists for this specific substituted isomer.
Asymmetric Catalysis: The search for applications in enantioselective transformations and asymmetric catalysis also yielded no results. There is no indication in the available literature that chiral complexes of this compound have been synthesized or evaluated for their effectiveness in stereoselective reactions.
Heterogeneous Catalysis and Immobilization: Similarly, no studies were found that describe the immobilization of this compound or its metal complexes onto solid supports. Consequently, there is no information regarding catalyst support materials, immobilization techniques, or the evaluation of catalytic efficiency and recyclability for this compound in a heterogeneous system.
While research exists for other substituted phenanthroline isomers, such as derivatives of 1,10-phenanthroline (B135089), the specific compound of interest, this compound, appears to be uncharacterized in the field of catalysis. The absence of data makes it impossible to provide a scientifically accurate and informative article on its catalytic applications as requested.
Therefore, the detailed article on the "Catalytic Applications of this compound Complexes" cannot be generated. The scientific community has not published findings in this specific area, and any attempt to create the requested content would be purely speculative and would not meet the required standards of scientific accuracy.
Catalytic Applications of 3,8 Dimethyl 5 Nitro 4,7 Phenanthroline Complexes
Mechanistic Investigations of Catalytic Cycles
Currently, there are no specific studies in the available scientific literature that detail the mechanistic investigations of catalytic cycles involving 3,8-Dimethyl-5-nitro-4,7-phenanthroline complexes. Mechanistic studies are crucial for understanding the step-by-step pathway of a catalytic reaction, including substrate activation, intermediate formation, and product release. Such investigations typically employ a combination of experimental techniques, such as spectroscopy (NMR, UV-Vis, IR), X-ray crystallography, and kinetic studies, as well as computational modeling.
For related phenanthroline complexes, mechanistic studies have elucidated various catalytic pathways, including oxidative addition, reductive elimination, migratory insertion, and transmetalation. The specific role of the phenanthroline ligand in these steps is often to stabilize the metal center, modulate its electronic properties, and influence the coordination sphere. Without experimental data on this compound, any proposed catalytic cycle would be purely speculative.
Photoredox Catalysis and Photo-induced Transformations
The field of photoredox catalysis has rapidly expanded, utilizing visible light to drive chemical reactions under mild conditions. Metal complexes with polypyridyl ligands, including phenanthrolines, are often employed as photosensitizers in these transformations. Upon light absorption, these complexes can be excited to a long-lived triplet state, enabling them to participate in single-electron transfer processes with organic substrates.
However, there is no specific research available on the application of this compound complexes in photoredox catalysis or other photo-induced transformations. The photophysical properties of a complex, such as its absorption and emission spectra, excited-state lifetime, and quantum yield, are critical for its effectiveness as a photocatalyst. These properties are highly dependent on the nature of both the metal center and the ligands. The presence of the nitro group in this compound could potentially quench the excited state of the metal complex, which might limit its applicability in photoredox catalysis, or it could be leveraged for specific photo-induced reactions. Detailed photophysical studies would be required to ascertain its potential in this area.
Material Science and Photophysical Applications
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The 1,10-phenanthroline (B135089) scaffold and its isomers, such as 4,7-phenanthroline (B189438), are foundational in the development of luminescent metal complexes for OLEDs. When coordinated with transition metals like ruthenium(II), iridium(III), or copper(I), these ligands facilitate the formation of complexes that exhibit strong luminescence, typically arising from metal-to-ligand charge-transfer (MLCT) states.
Photophysical Properties of Complexes (e.g., Quantum Yields, Luminescence Lifetimes)
Complexes of substituted phenanthrolines are renowned for their emissive properties. The quantum yield (Φ), which measures the efficiency of converting absorbed light into emitted light, and the luminescence lifetime (τ), the duration of the excited state, are critical parameters for OLED applications. For instance, copper(I) complexes with sterically hindered phenanthroline ligands, such as 2,9-dimethyl-1,10-phenanthroline, are known to exhibit exceptionally long-lived luminescence, with lifetimes reaching nearly a millisecond in some crystalline forms. acs.org Ruthenium(II) polypyridyl complexes also show significant luminescence, with quantum yields that can be fine-tuned by ligand substitution. bjraylight.com
While specific values for 3,8-Dimethyl-5-nitro-4,7-phenanthroline complexes are not available, data from analogous compounds provide a reasonable forecast of their potential behavior.
Interactive Data Table: Photophysical Properties of Related Phenanthroline Complexes Note: This table presents data for related compounds to illustrate the typical range of properties for this class of materials. The data does not represent the specific target compound.
| Complex | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/Matrix | Reference |
|---|---|---|---|---|---|
| [Cu(dmp)PPh₃]I (dmp = 2,9-dimethyl-1,10-phenanthroline) | 588 | N/A | 1.7-2.2 µs & 6.4-10.0 µs | Solid State (r.t.) | rsc.org |
| [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) | ~610 | 0.095 | ~950 ns | Acetonitrile (deaerated) | bjraylight.com |
| [Ru(phen)₃]²⁺ (phen = 1,10-phenanthroline) | ~610 | N/A | ~800 ns | Sol-gel matrix (pH 1) | researchgate.net |
| [Cu(CN-xylyl)₂(dmp)]tfpb | ~600 | N/A | ~1 ms | Crystalline Solid | acs.org |
Influence of the Nitro Group and Methyls on Emission Characteristics
The electronic nature of substituents dramatically impacts the photophysical properties of the phenanthroline ligand and its metal complexes.
Methyl Groups (-CH₃): Positioned at the 3 and 8 sites, these groups are electron-donating. They increase the electron density on the phenanthroline ring system, which typically raises the energy of the ligand's π* orbitals. In a metal complex, this can lead to a blue shift (a shift to shorter wavelengths) in the MLCT emission, as the energy gap between the metal's d-orbitals and the ligand's π* orbitals increases.
Nitro Group (-NO₂): The nitro group at the 5-position is a powerful electron-withdrawing group and a known luminescence quencher. Its presence introduces a low-lying π* orbital localized on the nitro-aromatic moiety. This can create non-radiative decay pathways for the excited state, significantly reducing or completely quenching the luminescence quantum yield. In some cases, it can shift the emission to much lower energies (red-shift).
The combination of donating methyl groups and a withdrawing nitro group on the same ligand creates a "push-pull" system. This intramolecular charge-transfer character could lead to unique solvatochromic effects, where the emission color changes with solvent polarity. However, the quenching effect of the nitro group is often dominant, suggesting that complexes of this compound might be weakly emissive or non-emissive unless the quenching pathway can be synthetically blocked.
Electron Transport Properties in Device Architectures
Phenanthroline derivatives are widely used as electron-transport materials (ETMs) and hole-blocking layers in OLEDs due to their high electron mobility and nitrogen-rich structure. acs.org Bathophenanthroline (BPhen), a diphenyl-substituted phenanthroline, is a classic example, exhibiting an electron mobility of approximately 3.2 x 10⁻⁴ cm² V⁻¹ s⁻¹. mdpi.com More advanced phenanthroline derivatives have achieved mobilities as high as 5.8 x 10⁻³ cm²/(V s). acs.org
Spin Crossover Materials and Magnetic Properties
Phenanthroline and its derivatives are crucial ligands in the field of spin crossover (SCO) chemistry. acs.org SCO complexes, typically involving iron(II) in an octahedral coordination environment, can be switched between a low-spin (LS, diamagnetic) state and a high-spin (HS, paramagnetic) state by external stimuli like temperature, pressure, or light. beilstein-journals.orgnih.gov The classic SCO compound [Fe(phen)₂(NCS)₂] (where phen is 1,10-phenanthroline) undergoes an abrupt spin transition around 175 K. beilstein-journals.orgresearchgate.net
The electronic and steric properties of the phenanthroline ligand are key to tuning the transition temperature and the cooperativity of the spin change. The introduction of substituents like methyl and nitro groups on the 4,7-phenanthroline backbone would modify the ligand field strength around the iron(II) center. Electron-donating methyl groups generally increase the ligand field strength, favoring the LS state, while the steric bulk can influence the packing in the crystal lattice, which mediates the cooperative interactions essential for abrupt transitions with hysteresis. The electron-withdrawing nitro group would decrease the ligand field strength, favoring the HS state. Therefore, an iron(II) complex with this compound could exhibit SCO behavior, with its specific properties being a sensitive balance of these competing electronic and steric effects.
Nonlinear Optical Materials
Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. Third-order NLO materials are particularly important for applications in all-optical switching and data processing. mdpi.com A key requirement for high third-order NLO susceptibility (χ⁽³⁾) in organic molecules is a large π-conjugated system with strong intramolecular charge transfer (ICT), often achieved with a donor-π-acceptor (D-π-A) architecture. researchgate.net
This compound possesses the essential features of an NLO chromophore. The electron-donating methyl groups act as the donor component, the electron-withdrawing nitro group serves as the acceptor, and the phenanthroline core provides the conjugated π-system. This inherent asymmetry and ICT character suggest that the molecule could possess a significant third-order NLO response, making it a candidate for investigation in photonics and optical limiting applications.
Self-Assembled Materials and Supramolecular Architectures
The directional coordination bonds formed by the nitrogen atoms of phenanthroline ligands make them excellent building blocks for coordination-driven self-assembly. ias.ac.inresearchgate.net By combining phenanthroline-based ligands with metal ions that have specific coordination geometries (e.g., square-planar Pd(II) or Pt(II)), a vast array of discrete two- and three-dimensional supramolecular structures like molecular squares, triangles, and cages can be constructed. mdpi.comnih.gov
The 4,7-phenanthroline ligand has its two nitrogen donors pointing in the same general direction, making it suitable as a chelating unit in larger constructs. The presence of peripheral methyl groups can influence the solubility and solid-state packing of these assemblies through π-π stacking and van der Waals interactions. mdpi.com The nitro group could participate in hydrogen bonding or other non-covalent interactions, further guiding the self-assembly process. Therefore, this compound could serve as a functionalized panel or corner piece in the construction of complex, nanometer-scale supramolecular architectures. mdpi.com
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics
There is no available research on the use of this compound in Dye-Sensitized Solar Cells or Organic Photovoltaics.
Theoretical and Computational Studies of 3,8 Dimethyl 5 Nitro 4,7 Phenanthroline
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are workhorses in this field, balancing computational cost with accuracy. nih.gov For 3,8-Dimethyl-5-nitro-4,7-phenanthroline, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.comnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals (FMOs) that govern a molecule's reactivity. nih.gov The HOMO is the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).
Calculations would reveal that the electron density of the HOMO is likely distributed across the electron-rich dimethyl-phenanthroline ring system, while the LUMO's density would be significantly localized on the electron-withdrawing nitro group and the adjacent heterocyclic ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov A smaller gap generally implies higher chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from DFT calculations. Specific values for this compound are not available.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -2.8 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 3.7 | Indicates chemical reactivity and stability |
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in For this compound, the MESP would show regions of negative potential (electron-rich, colored red) localized around the nitrogen atoms of the phenanthroline core and, most prominently, the oxygen atoms of the nitro group. These sites are susceptible to electrophilic attack. Conversely, positive potential (electron-poor, colored blue) would be observed around the hydrogen atoms of the methyl groups. bhu.ac.in This analysis is vital for predicting non-covalent interactions, such as hydrogen bonding, and the molecule's behavior in a biological or chemical system.
Molecular Dynamics Simulations of Ligand-Metal Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics of ligand-metal binding. nih.gov An MD simulation would model how this compound, as a ligand, approaches and coordinates with a metal ion (e.g., Cu(II), Ru(II), Pt(II)) in a solvent. nih.gov These simulations can reveal preferential binding conformations, the stability of the resulting complex over time, and the role of solvent molecules in the coordination process. Such studies are crucial for designing stable and effective metal complexes for applications in catalysis or medicine. nih.govlibretexts.org
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts for structural analysis, Vibrational Modes)
Computational methods can predict various spectroscopic properties, which is invaluable for confirming experimental results or identifying unknown compounds.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to absorption peaks in a UV-Vis spectrum. mdpi.comscispace.com For this molecule, calculations would likely predict intense π-π* transitions characteristic of the aromatic phenanthroline core and n-π* transitions involving the nitro group.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. github.iouncw.edu These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations would show distinct signals for the two non-equivalent methyl groups and the aromatic protons, with shifts influenced by the electron-withdrawing nitro group.
Vibrational Modes: DFT calculations also yield harmonic vibrational frequencies corresponding to peaks in an Infrared (IR) spectrum. scispace.com This allows for the assignment of experimental peaks to specific molecular motions, such as C-H stretches, aromatic ring vibrations, and characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro group. mdpi.com
Computational Elucidation of Reaction Mechanisms
DFT is a powerful tool for investigating the step-by-step mechanism of chemical reactions. rsc.org For instance, the mechanism for the nitration of the 3,8-dimethyl-4,7-phenanthroline precursor could be computationally modeled. researchgate.netmasterorganicchemistry.com Such a study would involve locating the transition state structures for the electrophilic aromatic substitution, calculating the activation energy barriers for each step, and confirming the reaction pathway. sioc-journal.cn This provides a deep understanding of the reaction's feasibility, kinetics, and regioselectivity, explaining why the nitro group is added at the 5-position.
In Silico Design and Screening of Novel Phenanthroline-Based Ligands
The principles learned from studying this compound can be applied to the in silico (computer-based) design of new ligands. rsc.orgnih.gov By systematically modifying the functional groups—for example, changing the position of the nitro group, adding different alkyl chains, or introducing other substituents—a library of virtual compounds can be created. researchgate.net These virtual ligands can then be rapidly screened for desired properties, such as improved binding affinity to a specific metal, a tuned HOMO-LUMO gap for photochemical applications, or better solubility, thereby guiding future synthetic efforts in a more efficient and targeted manner.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Methodologies
Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic routes to 3,8-Dimethyl-5-nitro-4,7-phenanthroline and its analogues. While classical methods for phenanthroline synthesis, such as the Skraup reaction, are established, they often require harsh conditions. nih.gov Modern synthetic chemistry offers a toolkit of more sustainable alternatives that could be adapted for this specific compound.
Key areas for exploration include:
Direct C-H Functionalization: Investigating metal- and light-free direct C-H functionalization methods could provide a more atom-economical approach to introduce methyl and nitro groups onto a 4,7-phenanthroline (B189438) core. acs.orghw.ac.uk This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, particularly for nitration reactions, improving safety and yield.
Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, could be explored for further derivatization of the phenanthroline core, starting from a halogenated precursor. nih.gov
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Modified Skraup Reaction | Well-established for phenanthrolines | Harsh acidic conditions, low yields for some substrates |
| Direct C-H Functionalization | High atom economy, fewer steps | Regioselectivity control, optimization of reaction conditions |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and control | Initial setup costs, specialized equipment |
| Catalytic Cross-Coupling | High functional group tolerance, modularity | Catalyst cost and sensitivity, multi-step process |
Development of Advanced Functional Materials with Tunable Properties
The electronic properties of this compound, arising from its push-pull substitution pattern, make it a compelling candidate for the development of advanced functional materials. nbinno.com The rigid, planar structure of the phenanthroline core is ideal for applications in electronics and photonics. labinsights.nl
Future research could focus on:
Organic Light-Emitting Diodes (OLEDs): Metal complexes of this ligand, particularly with iridium(III) or ruthenium(II), could be synthesized and evaluated as phosphorescent emitters in OLEDs. The substitution pattern may allow for tuning of the emission color and quantum efficiency. nbinno.commdpi.com
Photovoltaic Devices: As a ligand in metal complexes, it could serve as a sensitizer in dye-sensitized solar cells (DSSCs) or as a component in the charge transport layers of perovskite solar cells, leveraging its electron-accepting capabilities. nbinno.com
Luminescent Polymers: Incorporation of the this compound moiety into polymer backbones could lead to new materials for sensing, bio-imaging, or light-emitting applications. researchgate.netnih.gov The controlled incorporation of phenanthroline into polymers is a known strategy for creating advanced macromolecular structures. nih.gov
Expansion into Niche Catalytic Systems and Cascade Reactions
Phenanthroline derivatives are renowned for their role as ligands in catalysis. labinsights.nlalfachemic.com The specific electronic and steric profile of this compound could be harnessed to develop novel catalytic systems.
Promising avenues include:
Photocatalysis: Ruthenium(II) or copper(I) complexes bearing this ligand could be investigated as photocatalysts for organic transformations. The electronic asymmetry might influence the excited-state properties and reactivity of the metal center. rsc.orgmdpi.com
Asymmetric Catalysis: By introducing chiral moieties, derivatives of this compound could be developed as ligands for asymmetric catalysis, where the electronic tuning provided by the existing substituents could be beneficial.
Cascade Reactions: The ligand could be employed in transition metal-catalyzed cascade reactions, where its ability to stabilize different oxidation states of the metal could be crucial for facilitating multiple sequential transformations in a single pot.
Integration with Emerging Technologies (e.g., AI-driven materials discovery)
Future integration could involve:
Predictive Modeling: Using graph neural networks and other ML models to predict the electronic, photophysical, and catalytic properties of new derivatives of this compound before their synthesis. oregonstate.eduberkeley.edu This would enable high-throughput virtual screening to identify the most promising candidates for specific applications. arxiv.org
Inverse Design: Employing generative AI models to design novel phenanthroline-based ligands with desired target properties. arxiv.orgnorthwestern.edu For instance, an AI could be tasked with designing a ligand that results in a metal complex with a specific emission wavelength and high quantum yield for OLED applications.
Reaction Optimization: AI algorithms could be used to optimize the synthetic routes to these compounds, predicting the optimal reaction conditions to maximize yield and minimize byproducts.
Persistent Challenges and Promising Opportunities in Phenanthroline Chemistry
While the potential is vast, the advancement of this compound chemistry is not without its challenges. The synthesis of polysubstituted phenanthrolines with precise regiochemistry can be complex and low-yielding. acs.org Furthermore, the stability and processability of the resulting functional materials will need to be thoroughly investigated to meet the demands of real-world applications.
However, the opportunities far outweigh the challenges. The versatility of the phenanthroline scaffold allows for a high degree of functionalization, enabling the fine-tuning of its properties. acs.orgnih.gov This modularity is key to developing materials and catalysts with tailored functions. The unique electronic nature of this compound, combining donor and acceptor groups, offers a rich playground for chemists to explore fundamental structure-property relationships and to design next-generation molecules for a wide array of applications, from molecular electronics to catalysis and beyond.
Q & A
Q. What are the key synthetic routes for preparing 3,8-Dimethyl-5-nitro-4,7-phenanthroline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis may involve nitration of a pre-methylated phenanthroline precursor. For example, alkylation of 4,7-phenanthroline at positions 3 and 8 via Friedel-Crafts or cross-coupling reactions (e.g., using methyl halides and cesium fluoride as a catalyst, as seen in fluorinated analogs ), followed by nitration using HNO₃/H₂SO₄. Reaction optimization should focus on temperature control (80–120°C for nitration ) and stoichiometric ratios to minimize by-products like brominated impurities (observed in related compounds ). Purification via column chromatography with dichloromethane/methanol gradients is recommended .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer : Employ reversed-phase HPLC with photodiode-array (PDA) UV detection and LC-MS for impurity profiling. For example, a method validated for 4,7-phenanthroline-5,6-dione (C₁₂H₆N₂O₂) uses a C18 column, acetonitrile/water mobile phase, and monitors at 254 nm . Mass spectrometry (MS) with m/z analysis confirms molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) and detects halogenated impurities via isotope patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br cluster ).
Advanced Research Questions
Q. What strategies mitigate by-product formation during nitration of methyl-substituted phenanthrolines?
- Methodological Answer : By-products like halogenated impurities (e.g., 5-bromo-4,7-phenanthroline ) arise from residual halogens in reagents or solvents. Use halide-free nitrating agents (e.g., acetyl nitrate) and pre-purify starting materials via recrystallization. Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates (e.g., nitrosonium ion formation). Post-synthesis, employ forced degradation studies (heat, UV, acid/base stress) to assess stability and impurity pathways .
Q. How do the methyl and nitro substituents influence the coordination chemistry of this compound with transition metals?
- Methodological Answer : Methyl groups at 3,8-positions enhance steric hindrance, potentially altering metal-ligand bond angles, as seen in tris(4,7-diphenylphenanthroline)ruthenium(II) complexes . Nitro groups at position 5 may reduce electron density at nitrogen donors, affecting redox behavior. Characterize complexes using cyclic voltammetry (e.g., Ru²⁺/³⁺ redox couples) and UV-vis spectroscopy (e.g., metal-to-ligand charge transfer bands). Compare with unsubstituted phenanthroline to quantify substituent effects .
Q. What analytical techniques resolve structural ambiguities in nitro-phenanthroline derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive confirmation of regiochemistry (e.g., nitro group position). For amorphous samples, use 2D NMR (¹H-¹³C HSQC, NOESY) to assign substituent positions. For example, NOE correlations between methyl protons and aromatic protons can confirm 3,8-methyl placement. Computational modeling (DFT) predicts spectroscopic signatures and validates experimental data .
Data Contradiction Analysis
Q. Conflicting reports on the stability of nitro-phenanthrolines under basic conditions: How to reconcile?
- Methodological Answer : Stability discrepancies may arise from substituent positioning. For example, 5-nitro-1,10-phenanthroline (mp 202–204°C ) is thermally stable but may degrade under strong bases (e.g., NaOH) via nitro-group reduction. Test this compound under controlled base exposure (1M NaOH, 4–24 hours) and analyze degradation via HPLC-PDA. Compare with analogs like 5-methoxy-4,7-phenanthroline, which resists base hydrolysis due to electron-donating methoxy groups .
Application-Oriented Questions
Q. Can this compound serve as a ligand in oxygen-sensing materials?
- Methodological Answer : Likely, given the success of phenanthroline-Ru(II) complexes in oxygen quenching . Synthesize [Ru(3,8-Me₂-5-NO₂-phen)₃]²⁺ and compare luminescence quantum yields with unsubstituted analogs. Test sensitivity using Stern-Volmer plots under varying O₂ concentrations. Methyl groups may improve solubility in hydrophobic matrices (e.g., polymers), while nitro groups could stabilize excited states .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
